molecular formula C13H17ClN2S B135507 1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine CAS No. 159298-83-6

1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine

Cat. No. B135507
M. Wt: 268.81 g/mol
InChI Key: XOWUCQOFMKHAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit interesting pharmacological properties. In

Scientific Research Applications

1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine has been studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic properties in animal models. It has also been found to have potential as a treatment for neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.

Mechanism Of Action

The exact mechanism of action of 1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. It has been shown to enhance the activity of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain.

Biochemical And Physiological Effects

1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is an excitatory neurotransmitter that is involved in the development of seizures and neuropathic pain. It has also been shown to increase the levels of GABA, which is an inhibitory neurotransmitter that is involved in the regulation of anxiety and depression.

Advantages And Limitations For Lab Experiments

One advantage of using 1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine in lab experiments is that it exhibits a wide range of pharmacological properties, which makes it a versatile compound for studying the effects of drugs on the nervous system. However, one limitation is that it has not yet been extensively studied in humans, which makes it difficult to extrapolate its effects to humans.

Future Directions

There are several future directions for research on 1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine. One area of research could be to investigate its potential as a treatment for neuropathic pain in humans. Another area of research could be to explore its effects on other neurotransmitter systems, such as the serotonergic and dopaminergic systems. Additionally, further studies could be conducted to elucidate its mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine involves the reaction of 4-chloroacetophenone with thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then reacted with 4-methylpiperazine in the presence of acetic acid to yield the final compound. The purity of the compound can be improved by recrystallization from ethanol.

properties

CAS RN

159298-83-6

Product Name

1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine

Molecular Formula

C13H17ClN2S

Molecular Weight

268.81 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)ethanethione

InChI

InChI=1S/C13H17ClN2S/c1-15-6-8-16(9-7-15)13(17)10-11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3

InChI Key

XOWUCQOFMKHAOW-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=S)CC2=CC=C(C=C2)Cl

Canonical SMILES

CN1CCN(CC1)C(=S)CC2=CC=C(C=C2)Cl

synonyms

1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine

Origin of Product

United States

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